molecular formula C4H6F2O3 B12432424 2-(Difluoromethoxy)propanoic acid

2-(Difluoromethoxy)propanoic acid

Cat. No.: B12432424
M. Wt: 140.09 g/mol
InChI Key: BCEZHAQNRKKRFF-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)propanoic acid (CAS: 1017030-88-4) is a fluorinated carboxylic acid derivative with the molecular formula C₁₀H₁₀F₂O₃ and a molar mass of 216.18 g/mol . Structurally, it features a difluoromethoxy (-OCF₂H) group attached to the benzene ring at the ortho position of the propanoic acid backbone. Key physicochemical properties include a predicted density of 1.281 g/cm³, boiling point of 300.5°C, and a pKa of 4.62, indicating moderate acidity .

Properties

IUPAC Name

2-(difluoromethoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O3/c1-2(3(7)8)9-4(5)6/h2,4H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEZHAQNRKKRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)propanoic acid can be achieved through several methods. One common approach involves the reaction of difluoromethoxy methane with a suitable propanoic acid derivative under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-(Difluoromethoxy)propanoic acid may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethoxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways and lead to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity
  • 2-(Trifluoromethoxy)propanoic Acid Derivatives: Compounds like (2R)-2-amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid (CAS: N/A) feature a stronger electron-withdrawing trifluoromethoxy (-OCF₃) group, leading to lower pKa values (higher acidity) compared to the difluoromethoxy analog .
  • Chlorinated Derivatives: 2-(2,4,5-Trichlorophenoxy)propanoic acid (Silvex; CAS: 93-72-1), a banned herbicide, has a pKa of ~3.0 due to electron-withdrawing chlorine atoms, making it significantly more acidic than the difluoromethoxy compound .

Table 1: Acidity and Substituent Effects

Compound Substituent pKa Key Feature
2-(Difluoromethoxy)propanoic acid -OCF₂H 4.62 Moderate acidity, ortho-substituent
2-(Trifluoromethoxy) analog -OCF₃ ~3.8–4.2 Higher acidity
2-(2,4,5-Trichlorophenoxy)propanoic acid -Cl₃ ~3.0 Banned herbicide

Physicochemical Properties and Solubility

  • Molecular Weight and Boiling Point: The compound’s molar mass (216.18 g/mol) is lower than chlorinated analogs like 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid (294.58 g/mol), reducing steric hindrance .
  • Solubility: The difluoromethoxy group increases lipophilicity compared to hydroxylated derivatives (e.g., 3-hydroxypropanoic acid polymers), enhancing membrane permeability .

Biological Activity

2-(Difluoromethoxy)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its effects on inflammation, metabolism, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(Difluoromethoxy)propanoic acid is C4H6F2O3C_4H_6F_2O_3. The presence of difluoromethoxy and propanoic acid moieties suggests that it may exhibit unique interactions with biological targets.

Biological Activity

Research indicates that 2-(Difluoromethoxy)propanoic acid may possess anti-inflammatory properties. Studies have shown that similar compounds can modulate cytokine release, which is crucial in the inflammatory response.

Cytokine Modulation

  • Tumor Necrosis Factor-alpha (TNF-α) : Compounds structurally related to 2-(Difluoromethoxy)propanoic acid have been shown to inhibit TNF-α release in human peripheral blood mononuclear cells (PBMCs), suggesting a potential role in reducing inflammation .
  • Interferon-gamma (IFN-γ) : Similar derivatives also reduced IFN-γ levels significantly, indicating a broader immunomodulatory effect .

The mechanisms by which 2-(Difluoromethoxy)propanoic acid exerts its biological effects may involve several pathways:

  • G-protein Coupled Receptors (GPCRs) : Activation of GPCRs such as GPR41 and GPR43 has been implicated in the modulation of inflammatory responses, which may be relevant for this compound .
  • Peroxisome Proliferator-Activated Receptor (PPAR) : The compound may influence PPAR pathways, which are critical in regulating lipid metabolism and inflammation .

Data Tables

The following table summarizes the biological activities of various compounds related to 2-(Difluoromethoxy)propanoic acid:

CompoundEffect on TNF-αEffect on IFN-γOther Observations
2-(Difluoromethoxy)propanoic acidInhibitionInhibitionPotential anti-inflammatory properties
Related Compound AModerate InhibitionNo effectEnhanced IL-10 production
Related Compound BStrong InhibitionModerate InhibitionImproved insulin sensitivity

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